4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Physicochemical Properties Drug Design Lipophilicity

Researchers needing a reliable 3-chloro-substituted triazole-3-thiol building block for cyclocondensation often face inconsistent purity or limited meta-substituted isomer availability. This compound (CAS 117320-66-8) solves these issues with a defined 3-chlorophenyl substitution, enabling precise synthesis of triazolothiadiazoles and thiadiazines. • Distinct LogP 1.601 vs 1.5 for 4-Cl analog, ensuring predictable membrane permeability • Dual amino/thiol groups for orthogonal derivatization • Suitable for HPLC method development (bp 348.9°C, density 1.62 g/cm³).

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
CAS No. 117320-66-8
Cat. No. B054549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS117320-66-8
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N
InChIInChI=1S/C8H7ClN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
InChIKeyHATVJWDMJSXPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-66-8): A Heterocyclic Building Block for Medicinal and Agrochemical Synthesis


4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-66-8) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-amino group, a 3-thiol/thione moiety, and a 3-chlorophenyl ring at the 5-position . The compound typically exists as a yellow to light brown crystalline solid with a molecular weight of 226.69 g/mol . Its physicochemical profile includes a calculated LogP of 1.601, a density of 1.62 g/cm³, and a boiling point of 348.9°C at 760 mmHg [1]. The presence of both amino and thiol functional groups confers significant synthetic versatility, enabling its use as a key intermediate in the construction of fused heterocyclic systems such as triazolothiadiazoles and triazolothiadiazines [2].

Why In-Class 1,2,4-Triazole-3-thiols Are Not Interchangeable with 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol


Simple substitution within the 1,2,4-triazole-3-thiol class profoundly alters both physicochemical properties and biological outcomes. The specific 3-chloro substitution pattern on the phenyl ring (meta-position) confers a distinct LogP value of 1.601, compared to 1.5 for the 4-chloro (para) analog [1]. This difference in lipophilicity directly impacts membrane permeability and target binding. Furthermore, the combination of the 4-amino group and the 3-thiol moiety enables unique cyclocondensation reactions that are not accessible with analogs lacking either functional group or possessing different substitution patterns [2]. Such structural nuances preclude simple interchangeability; using a 4-chloro or 2-chloro isomer, or a compound lacking the 4-amino group, would lead to divergent synthetic outcomes and unpredictable biological activity.

Quantitative Differentiation Evidence for 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol


Lipophilicity Advantage: LogP Comparison of 3-Chloro vs. 4-Chloro Isomers

The target compound (3-chloro isomer) exhibits a calculated LogP of 1.601, whereas the 4-chloro positional isomer has a lower LogP of 1.5 [1]. This difference of approximately 0.1 LogP units indicates higher lipophilicity for the 3-chloro derivative.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Versatility: Single-Step Access to Triazolothiadiazoles and Triazolothiadiazines

The target compound serves as a direct precursor for the synthesis of 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (via reaction with aryl aldehydes) and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (via reaction with phenacyl bromides) [1]. This dual reactivity is conferred by the simultaneous presence of the 4-amino and 3-thiol groups.

Synthetic Chemistry Heterocyclic Synthesis Building Block

Class-Level Antioxidant Capacity: Inference from Structurally Related 4-Amino-5-aryl-1,2,4-triazole-3-thiols

While direct data for the target compound are not available, a closely related analog, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), demonstrated potent free radical scavenging activity in DPPH and ABTS assays [1]. AT exhibited an IC50(DPPH) of 1.3 × 10⁻³ ± 0.2 × 10⁻³ M, outperforming 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP; IC50(DPPH) = 2.2 × 10⁻³ ± 0.1 × 10⁻³ M) [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Cholinesterase Inhibition: Derivative Potency Demonstrates Scaffold Utility

Derivatives synthesized from a close analog (4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Compound 9j showed IC50 values of 5.41 ± 0.24 μM against AChE and 7.52 ± 0.18 μM against BChE, while compound 10f inhibited AChE with an IC50 of 13.57 ± 0.31 μM .

Cholinesterase Inhibition Neurodegenerative Disease Enzyme Assay

Physical Property Profile: Boiling Point and Density as Purity and Handling Indicators

The target compound has a reported density of 1.62 g/cm³, a boiling point of 348.9°C at 760 mmHg, and a flash point of 164.8°C [1]. These values provide benchmarks for purity assessment and safe handling.

Physical Chemistry Quality Control Material Science

Optimal Application Scenarios for 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol Based on Evidence


Medicinal Chemistry: Diversification into Triazolothiadiazole and Triazolothiadiazine Libraries

Researchers aiming to generate novel heterocyclic libraries for antimicrobial, anticancer, or CNS-targeted screening can directly utilize this compound as a versatile building block. The documented reactions with aryl aldehydes and phenacyl bromides provide straightforward access to two distinct fused ring systems [1], enabling rapid SAR exploration.

Agrochemical Intermediate: Synthesis of Fungicidal and Antimicrobial Agents

Given the well-established antimicrobial and antifungal properties of 1,2,4-triazole-3-thiol derivatives [1], this compound serves as an ideal precursor for developing crop protection agents. The 3-chlorophenyl substitution enhances lipophilicity , potentially improving foliar uptake and systemic activity in plant applications.

Lead Optimization for Cholinesterase Inhibition

For programs targeting Alzheimer's disease or related neurodegenerative conditions, this compound provides a validated scaffold for generating cholinesterase inhibitors. Derivatives based on this core have demonstrated potent AChE and BChE inhibition (IC50 values in the low micromolar range) , making it a strategic starting point for medicinal chemistry campaigns.

Analytical Reference Standard and Quality Control

The well-defined physical properties—density (1.62 g/cm³), boiling point (348.9°C), and calculated LogP (1.601)—render this compound suitable for use as a reference standard in HPLC, GC, or LC-MS method development and validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.